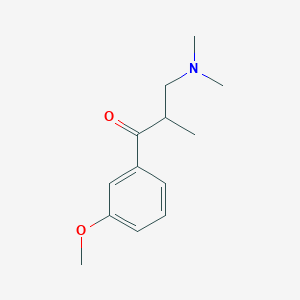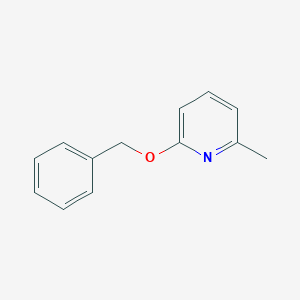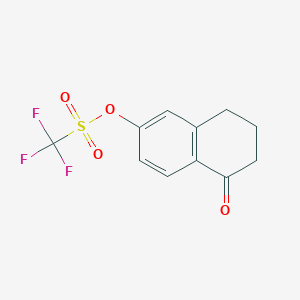
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
Vue d'ensemble
Description
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate, also known as OTf, is a commonly used reagent in organic synthesis. It is a triflate ester, which is a powerful leaving group in substitution reactions. This compound has been widely used in various scientific research applications due to its unique properties and versatility.
Mécanisme D'action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in organic reactions involves the formation of a stable intermediate with the substrate, followed by the departure of the triflate leaving group. This process results in the formation of a new bond or the elimination of a leaving group, depending on the reaction conditions and the nature of the substrate.
Effets Biochimiques Et Physiologiques
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in laboratory experiments include its high reactivity, versatility, and ease of use. Additionally, it is a stable compound that can be stored for long periods of time. However, the limitations of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate include its high cost and the need for anhydrous conditions during synthesis and reaction.
Orientations Futures
There are several future directions for the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new synthetic methods that utilize 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a reagent. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a catalyst for various reactions could be explored further, leading to the development of new and more efficient synthetic routes.
Applications De Recherche Scientifique
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been extensively used in organic synthesis as a versatile reagent for various reactions, including substitution, elimination, and coupling reactions. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been used as a protecting group for alcohols and amines, as well as a catalyst for various reactions.
Propriétés
Numéro CAS |
144464-64-2 |
|---|---|
Nom du produit |
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate |
Formule moléculaire |
C11H9F3O4S |
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H9F3O4S/c12-11(13,14)19(16,17)18-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |
Clé InChI |
CRNSFSVRJRVRHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |
SMILES canonique |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

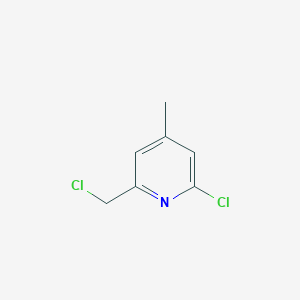
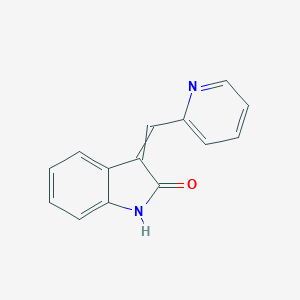
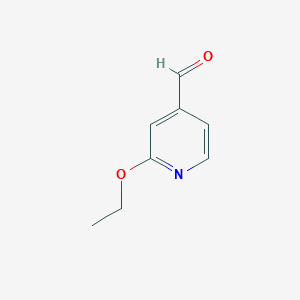

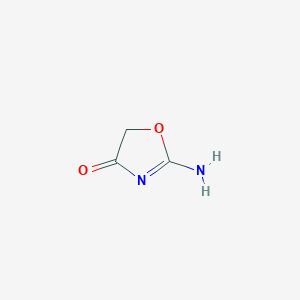
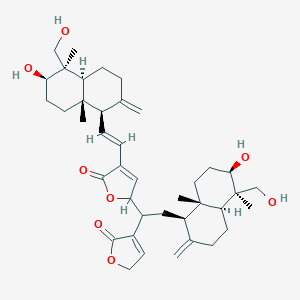
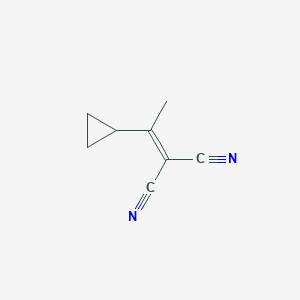
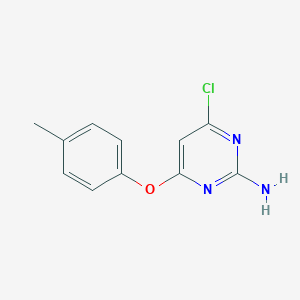
![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
